
N,N'-Bis(3-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-méthyl-2-pyridinyl)thiourée est un composé chimique de formule moléculaire C13H14N4S. Il s’agit d’un dérivé de la thiourée, caractérisé par la présence de deux groupes 3-méthyl-2-pyridinyl liés à la partie thiourée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N,N’-Bis(3-méthyl-2-pyridinyl)thiourée implique généralement la réaction de la 3-méthyl-2-pyridinylamine avec du thiophosgène ou un réactif thiocarbonyle similaire. La réaction est généralement réalisée sous atmosphère inerte, telle que l’azote ou l’argon, pour empêcher l’oxydation. Le mélange réactionnel est souvent chauffé pour faciliter la formation du dérivé thiourée. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour N,N’-Bis(3-méthyl-2-pyridinyl)thiourée ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de processus de purification efficaces pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
N,N’-Bis(3-méthyl-2-pyridinyl)thiourée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir la partie thiourée en thiols ou en amines.
Substitution : Les groupes pyridinyl peuvent participer à des réactions de substitution, telles que la substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les amines, les alcools) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines.
Applications de la recherche scientifique
N,N’-Bis(3-méthyl-2-pyridinyl)thiourée a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination et comme élément constitutif dans la synthèse de molécules plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique, en particulier dans le contexte de ses propriétés antioxydantes et anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les catalyseurs, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
N,N’-Bis(3-methyl-2-pyridinyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anticancer properties.
Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de N,N’-Bis(3-méthyl-2-pyridinyl)thiourée implique sa capacité à former des liaisons hydrogène et à se coordonner avec des ions métalliques. Cela lui permet d’interagir avec diverses cibles moléculaires, telles que les enzymes et les récepteurs, modulant ainsi leur activité. La partie thiourée du composé peut stabiliser les états de transition et les intermédiaires dans les réactions chimiques, ce qui en fait un catalyseur précieux en synthèse organique.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N’-Bis(3,5-bis(trifluorométhyl)phényl)thiourée : Connu pour son utilisation comme organocatalyseur dans les transformations organiques.
N,N’-Bis(2-pyridyl)thiourée : Un autre dérivé de la thiourée avec des applications en chimie de coordination et en catalyse.
Unicité
N,N’-Bis(3-méthyl-2-pyridinyl)thiourée est unique en raison de la présence des groupes 3-méthyl-2-pyridinyl, qui confèrent des propriétés électroniques et stériques distinctes. Ces propriétés peuvent influencer la réactivité du composé et ses interactions avec d’autres molécules, ce qui en fait un outil précieux dans diverses applications de recherche.
Propriétés
Numéro CAS |
6949-01-5 |
|---|---|
Formule moléculaire |
C13H14N4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1,3-bis(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-5-3-7-14-11(9)16-13(18)17-12-10(2)6-4-8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
SLSXXOCGDJFZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NC(=S)NC2=C(C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




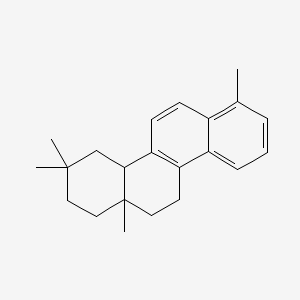
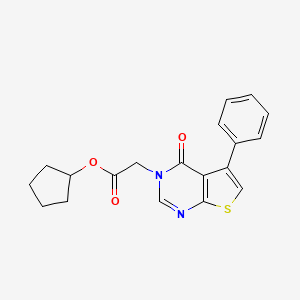
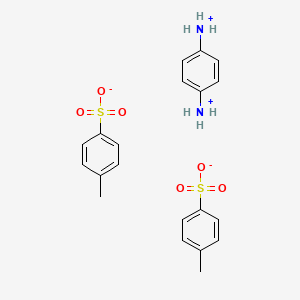
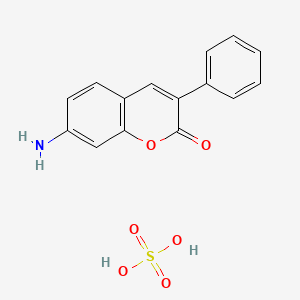
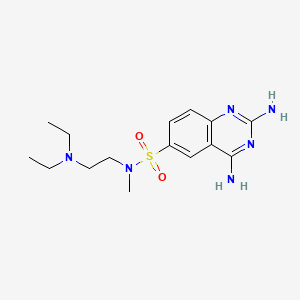


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
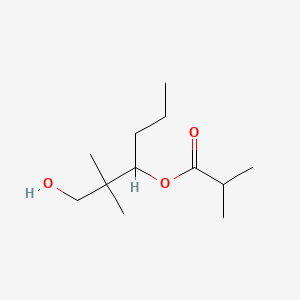

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)

